

# Introduction: The Indazole Scaffold in Modern Drug Discovery

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## Compound of Interest

Compound Name: 2-Methyl-2H-indazol-6-amine

CAS No.: 50593-30-1

Cat. No.: B1297901

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The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other key motifs like indole have cemented its importance.[3] Indazole derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities such as anti-cancer, anti-inflammatory, and anti-HIV properties.[2]

The regiochemistry of substitution on the indazole nitrogen atoms gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer.[2] Consequently, the selective synthesis of N2-substituted indazoles presents a significant chemical challenge, making compounds like **2-Methyl-2H-indazol-6-amine** (Figure 1) valuable and specialized intermediates in synthetic chemistry.[3][4] This guide provides a detailed examination of the molecular structure, synthesis, characterization, and application of **2-Methyl-2H-indazol-6-amine**, tailored for professionals in chemical research and drug development.

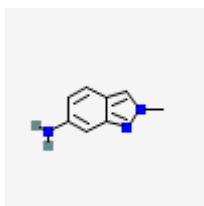


Figure 1. 2D Molecular Structure of **2-Methyl-2H-indazol-6-amine**.

## PART 1: Core Molecular Attributes and Physicochemical Properties

**2-Methyl-2H-indazol-6-amine** is an aromatic amine built upon the 2H-indazole core. The precise placement of the methyl group at the N2 position and the amine group at the C6 position dictates its chemical reactivity and utility as a synthetic building block.

### Key Identifiers and Properties

A summary of the core physicochemical properties for **2-Methyl-2H-indazol-6-amine** is provided in Table 1. This data is essential for reaction planning, purification, and analytical method development.

Property	Value	Source
IUPAC Name	2-methylindazol-6-amine	[5]
CAS Number	50593-30-1	[5]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>3</sub>	[5]
Molecular Weight	147.18 g/mol	[5]
Monoisotopic Mass	147.079647300 Da	[5][6]
Physical Form	Solid	[7]
XLogP3	1.3	[5]
Hydrogen Bond Donors	1 (from -NH <sub>2</sub> )	[5]
Hydrogen Bond Acceptors	2 (from ring nitrogens)	[5]

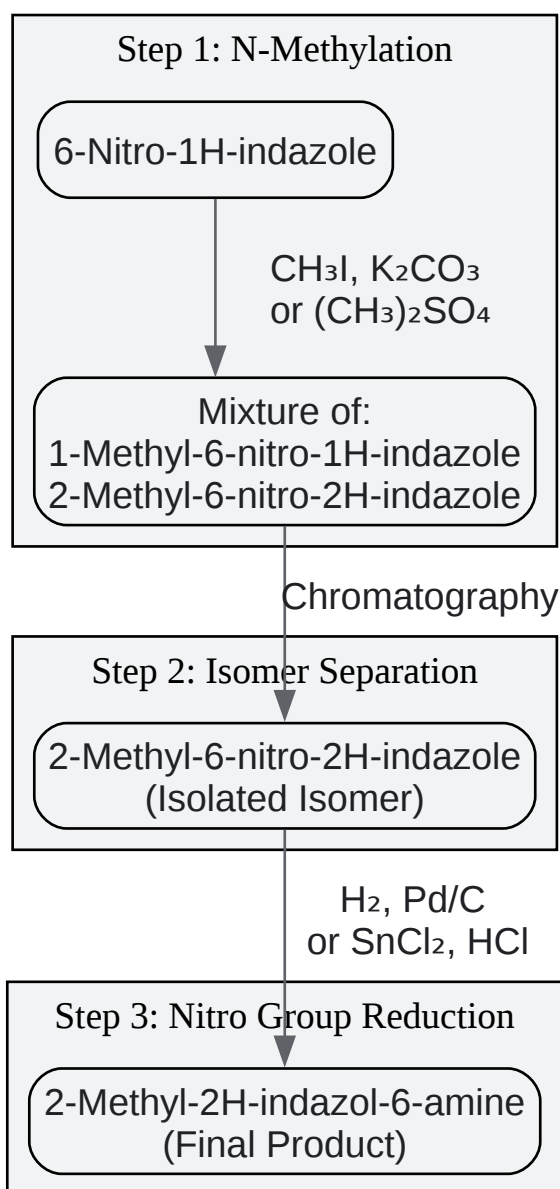
## PART 2: Synthesis and Regioselective N-Alkylation

The synthesis of N-alkylated indazoles is complicated by the potential for substitution at either the N1 or N2 position.[3] The ratio of N1 to N2 products is highly dependent on the substrate's electronic properties, the alkylating agent, and the reaction conditions.[3][8] Achieving high selectivity for the less stable 2-substituted isomer, such as **2-Methyl-2H-indazol-6-amine**, requires a carefully designed synthetic strategy.

A common and effective approach involves a multi-step sequence starting from a commercially available precursor like 6-nitro-1H-indazole. This strategy leverages the electronic nature of the nitro group and allows for regioselective methylation, followed by reduction to the target amine.

## Synthetic Workflow Diagram

The following diagram outlines a plausible synthetic pathway from 6-nitro-1H-indazole.



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Caption: Synthetic workflow for **2-Methyl-2H-indazol-6-amine**.

## Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established chemical transformations for indazole derivatives.<sup>[9][10][11]</sup>

Objective: To synthesize **2-Methyl-2H-indazol-6-amine** from 6-nitro-1H-indazole.

### Step 1: N-Methylation of 6-Nitro-1H-indazole[9][11]

- To a solution of 6-nitro-1H-indazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate ( $K_2CO_3$ , 2.0 eq).
- Stir the suspension at room temperature for 30 minutes.
- Add a methylating agent, such as iodomethane ( $CH_3I$ , 1.5 eq) or dimethyl sulfate ( $(CH_3)_2SO_4$ ), dropwise to the mixture.
- Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract the product mixture with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), and concentrate under reduced pressure to yield a crude mixture of N1 and N2 methylated isomers.

Causality Insight: The use of a polar aprotic solvent and a carbonate base typically yields a mixture of N1 and N2 isomers. The exact ratio is sensitive to conditions, but separation is almost always required.

### Step 2: Isomer Separation

- Purify the crude product mixture from Step 1 using column chromatography on silica gel.
- Elute with a gradient of ethyl acetate in hexanes. The two isomers, 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole, will have different polarities and can be separated. The 2-methyl isomer is typically less polar.
- Collect the fractions corresponding to the desired 2-methyl-6-nitro-2H-indazole isomer and concentrate to yield the purified intermediate.

### Step 3: Reduction of the Nitro Group[10]

- Dissolve the isolated 2-methyl-6-nitro-2H-indazole (1.0 eq) in a solvent such as methanol or ethanol.
- Add a catalyst, typically 10% Palladium on carbon (Pd/C, ~5-10 mol%).
- Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
- Monitor the reaction until the starting material is consumed (typically 4-16 hours).
- Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to afford the final product, **2-Methyl-2H-indazol-6-amine**. The product can be further purified by recrystallization if necessary.[\[10\]](#)

Self-Validation: Each step must be validated. TLC or LC-MS confirms reaction completion. The structure of the separated isomer and the final product must be confirmed by spectroscopic methods as detailed in the next section.

## PART 3: Spectroscopic and Structural Characterization

Unambiguous characterization of the final product is critical to confirm its identity and purity, especially to differentiate it from the N1-methyl isomer.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between N1 and N2-substituted indazoles.

- $^1\text{H}$  NMR: The proton spectrum provides key information. The N-CH<sub>3</sub> singlet for the 2-methyl isomer typically appears slightly downfield compared to the N1 isomer. The aromatic protons provide a distinct splitting pattern confirming the 6-amino substitution. Expected signals include a singlet for the methyl group, a singlet for the C3-H proton, and three aromatic protons on the benzene ring, along with a broad singlet for the -NH<sub>2</sub> protons.[\[12\]](#)

- $^{13}\text{C}$  NMR:** The carbon spectrum shows eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shift of the N-CH<sub>3</sub> carbon is a key diagnostic peak. Spectral data is available in public databases for confirmation.[5]

$^1\text{H}$ NMR (Predicted)	$^{13}\text{C}$ NMR (Predicted)
~8.0 ppm (s, 1H, C3-H)	~150 ppm (C7a)
~7.5 ppm (d, 1H, Ar-H)	~145 ppm (C6)
~6.8 ppm (s, 1H, Ar-H)	~123 ppm (C3)
~6.6 ppm (d, 1H, Ar-H)	~121 ppm (C5)
~4.5 ppm (br s, 2H, -NH <sub>2</sub> )	~115 ppm (C3a)
~4.1 ppm (s, 3H, N-CH <sub>3</sub> )	~108 ppm (C4)
~95 ppm (C7)	
~38 ppm (N-CH <sub>3</sub> )	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For **2-Methyl-2H-indazol-6-amine**, the spectrum will be dominated by vibrations from the primary amine and the aromatic rings. [13]

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3400-3250	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH <sub>2</sub> )
3100-3000	C-H Stretch	Aromatic Ring
1650-1580	N-H Bend (scissoring)	Primary Amine (-NH <sub>2</sub> )
1620-1450	C=C Stretch	Aromatic Ring
1335-1250	C-N Stretch	Aromatic Amine
910-665	N-H Wag	Primary Amine (-NH <sub>2</sub> )

Expertise Insight: The presence of two distinct bands in the 3400-3250  $\text{cm}^{-1}$  region is a hallmark of a primary amine ( $\text{R-NH}_2$ ), corresponding to the asymmetric and symmetric N-H stretching modes.[13] This helps confirm the successful reduction of the nitro group.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For **2-Methyl-2H-indazol-6-amine**, high-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to the exact mass of 147.0796.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) data shows a prominent molecular ion peak at  $m/z = 147$ .[5]

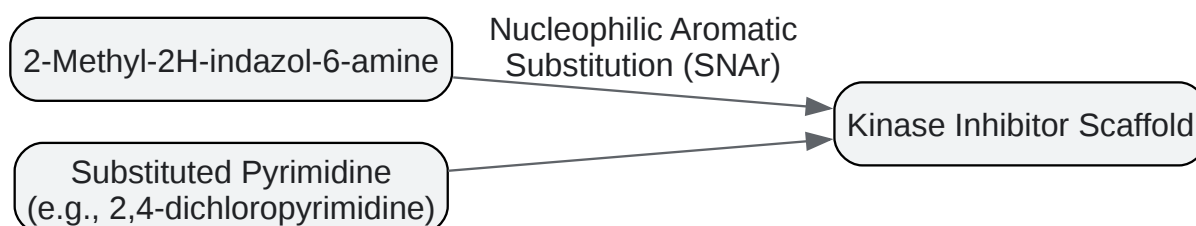
## PART 4: Applications in Medicinal Chemistry

The 2-methyl-6-aminoindazole scaffold is a crucial intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[9][14] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.

### Role as a Key Building Block

**2-Methyl-2H-indazol-6-amine** provides a versatile platform for further functionalization. The primary amine at the C6 position serves as a synthetic handle for coupling with other fragments, often a substituted pyrimidine or pyridine ring, to construct the final active pharmaceutical ingredient (API).[15] This is exemplified in the synthesis of Pazopanib, an oral angiogenesis inhibitor, where the structurally similar 2,3-dimethyl-2H-indazol-6-amine is a key intermediate.[16][17]

The diagram below illustrates the general role of **2-Methyl-2H-indazol-6-amine** in the construction of a generic kinase inhibitor.



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Caption: Role as a building block in kinase inhibitor synthesis.

Compounds derived from this core have been investigated for their potent anti-proliferative activity in various cancer cell lines, including human colorectal cancer.[9][18] The indazole moiety often acts as a "hinge-binder," forming critical hydrogen bonds within the ATP-binding pocket of the target kinase, while the rest of the molecule extends into other regions to confer potency and selectivity.[19]

## PART 5: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Methyl-2H-indazol-6-amine** is associated with the following hazards:

- H302: Harmful if swallowed.[5]
- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[5]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**2-Methyl-2H-indazol-6-amine** is a molecule of significant interest in synthetic and medicinal chemistry. Its structure, characterized by the less common N2-methylation of the indazole core, makes its regioselective synthesis a key challenge that requires a well-defined strategic approach. Through rigorous spectroscopic analysis, its structure can be unambiguously confirmed. As a versatile intermediate, it serves as a foundational building block for a new generation of targeted therapeutics, particularly kinase inhibitors for oncology. A thorough understanding of its synthesis, properties, and handling is therefore essential for researchers and scientists working at the forefront of drug discovery and development.

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